Physicochemical Baseline: Water Solubility and Lipophilicity of CAS 75959-73-8
The compound has a predicted water solubility of 0.16 g/L and a predicted logP of 2.28, based on ALOGPS calculations [1]. This places it in a moderately lipophilic range typical of CNS-penetrant small molecules. However, no experimental solubility or logP data are available, and no comparator data for closely related analogs exist to establish a differentiation claim.
logP 2.28
| Evidence Dimension | Predicted water solubility and logP |
|---|---|
| Target Compound Data | Water solubility: 0.16 g/L; logP: 2.28 |
| Comparator Or Baseline | No comparator identified |
| Quantified Difference | N/A |
| Conditions | In silico prediction (ALOGPS) |
Why This Matters
Physicochemical properties inform formulation strategy and permeability predictions, but without experimental validation or comparative benchmarks, they cannot differentiate the compound from analogs for procurement decisions.
- [1] PhytoBank, Metabolite Record PHY0174358 (NSC360292), 2015. Physicochemical property predictions for N-(4-{5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl}phenyl)butanamide. View Source
